1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine
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Overview
Description
1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling with the piperazine core. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-4-(acetyl)piperazine
- 1-(4-methylphenyl)-4-(acetyl)piperazine
- 1-(3-methoxyphenyl)-4-(thiazol-2-yl)piperazine
Uniqueness
1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine stands out due to its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-4-33-19-10-7-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
CJVLBLBPPZQKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4)OC |
Origin of Product |
United States |
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